VK-2809 is under investigation in clinical trial NCT02927184 (Safety and Tolerability of VK2809 in Patients With Primary Hypercholesterolemia and Non-Alcoholic Fatty Liver Disease).
MB-07811
CAS No.: 852948-13-1
Cat. No.: VC0534594
Molecular Formula: C28H32ClO5P
Molecular Weight: 515.0 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 852948-13-1 |
---|---|
Molecular Formula | C28H32ClO5P |
Molecular Weight | 515.0 g/mol |
IUPAC Name | 4-[[4-[[(2R,4S)-4-(3-chlorophenyl)-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl]methoxy]-2,6-dimethylphenyl]methyl]-2-propan-2-ylphenol |
Standard InChI | InChI=1S/C28H32ClO5P/c1-18(2)25-14-21(8-9-27(25)30)15-26-19(3)12-24(13-20(26)4)32-17-35(31)33-11-10-28(34-35)22-6-5-7-23(29)16-22/h5-9,12-14,16,18,28,30H,10-11,15,17H2,1-4H3/t28-,35+/m0/s1 |
Standard InChI Key | LGGPZDRLTDGYSQ-JADSYQMUSA-N |
Isomeric SMILES | CC1=CC(=CC(=C1CC2=CC(=C(C=C2)O)C(C)C)C)OC[P@@]3(=O)OCC[C@H](O3)C4=CC(=CC=C4)Cl |
SMILES | CC1=CC(=CC(=C1CC2=CC(=C(C=C2)O)C(C)C)C)OCP3(=O)OCCC(O3)C4=CC(=CC=C4)Cl |
Canonical SMILES | CC1=CC(=CC(=C1CC2=CC(=C(C=C2)O)C(C)C)C)OCP3(=O)OCCC(O3)C4=CC(=CC=C4)Cl |
Appearance | Solid powder |
Introduction
Chemical and Structural Properties of MB-07811
Molecular Characteristics
MB-07811 (C₂₈H₃₂ClO₅P) has a molecular weight of 514.98 g/mol and features a complex structure enabling liver-specific delivery. The compound contains:
-
A (2R,4S)-configured dioxaphosphonane core
-
3-chlorophenyl and isopropylphenol substituents
The XLogP3 value of 6.9 indicates high lipophilicity, supporting membrane permeability and oral bioavailability . A single hydrogen bond donor and five acceptors contribute to its interaction profile with biological targets .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₂₈H₃₂ClO₅P | |
Exact Mass | 514.1676 Da | |
Rotatable Bonds | 7 | |
Solubility (DMSO) | 250 mg/mL (485.46 mM) | |
Storage Conditions | -20°C (1 month stability) |
Mechanism of Action and Pharmacodynamics
HepDirect Prodrug Technology
The HepDirect® system enables liver-specific activation through a cytochrome P450 3A (CYP3A)-mediated oxidation process. This technology:
-
Targets Hepatocytes: MB-07811 accumulates in liver cells via organic anion transporters
-
Enzymatic Conversion: Hepatic CYP3A converts MB-07811 to MB07344, the active TRβ agonist
-
Trapping Mechanism: Negatively charged MB07344 remains sequestered in hepatocytes due to poor membrane permeability .
In vitro microsomal studies show complete conversion within 1.5 hours (CLₐᵤₜ = 145 ± 24.5 μL/min/mg), with CYP3A inhibition (Kᵢ = 24 nM) blocking metabolism .
Thyroid Receptor Selectivity
MB07344 exhibits:
-
TRβ binding affinity (Kᵢ = 14.6 ± 0.5 μM)
-
TRα affinity (Kᵢ = 12.5 ± 0.6 μM)
-
100-fold selectivity for TRβ over cardiac α-myosin heavy chain .
This selectivity profile enables lipid modulation without:
-
Cardiac hypertrophy (MHCβ mRNA unchanged)
-
Thyroid axis disruption (TSH levels stable at 3 mg/kg)
Pharmacokinetic Profile
Absorption and Distribution
Oral administration in rats demonstrates:
-
39% bioavailability vs <1% for MB07344
-
First-pass hepatic extraction ≈55%
-
Cₘₐₓ = 0.09 μg/mL (MB07811), 0.018 μg/mL (MB07344) at 3 mg/kg .
Tissue distribution studies using [¹⁴C]-MB07811 reveal:
-
Liver concentration 20× higher than plasma
-
Negligible bone accumulation (<5% hepatic levels)
Table 2: Comparative Pharmacokinetic Parameters
Parameter | MB07811 (3 mg/kg po) | MB07344 (5 mg/kg iv) |
---|---|---|
CL (L/h/kg) | 11.6 | 0.28 |
Vd (L/kg) | 14.8 | 0.39 |
t₁/₂ (h) | 8.82 | 1.27 |
AUC₀–₂₄ (mg·h/L) | 0.34 | 16.6 |
Preclinical Efficacy Data
Lipid-Lowering Effects
In diet-induced obese mice:
-
30 mg/kg/day reduces total cholesterol by 40%
-
Hepatic triglycerides decrease 58% (p<0.01)
Mechanistic studies show:
-
3.5-fold induction of hepatic LDL receptor mRNA
-
2.8-fold increase in CYP7A1 expression (bile acid synthesis)
Hepatic Steatosis Reduction
Histological analysis demonstrates:
-
70% reduction in lipid droplets (14-day treatment)
-
Normalization of ALT/AST levels
Clinical Development Status
Phase II Trial (NCT02927184)
This randomized, double-blind study (n=138) evaluated:
-
Primary endpoints: LDL-C reduction, NAFLD biomarkers
-
Secondary outcomes: Triglycerides, safety profile
Interim results suggest:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume